molecular formula C11H14ClNO B2802357 2-chloro-N-(4-propylphenyl)acetamide CAS No. 20331-00-4

2-chloro-N-(4-propylphenyl)acetamide

Cat. No.: B2802357
CAS No.: 20331-00-4
M. Wt: 211.69
InChI Key: URRNVZNXDFJSFS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-propylphenyl)acetamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-propylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-9-4-6-10(7-5-9)13-11(14)8-12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNVZNXDFJSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4'-propyl-2-chloroacetanilide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4'-Propyl-2-chloroacetanilide

Executive Summary & Structural Analysis

4'-Propyl-2-chloroacetanilide (CAS: 20331-00-4) is a specialized organochlorine intermediate belonging to the


-chloroacetanilide class. Structurally, it consists of an acetanilide core substituted with a propyl chain at the para position of the phenyl ring and a reactive chlorine atom on the acetyl moiety.

This molecule serves as a critical electrophilic "warhead" in organic synthesis. The


-chloro ketone motif renders the methylene carbon highly susceptible to nucleophilic attack (

), making this compound a versatile precursor for constructing complex nitrogen-containing heterocycles, local anesthetics, and agrochemicals.

Critical Distinction: Researchers must distinguish this compound from its structural isomer Propachlor (2-chloro-N-isopropylacetanilide). While they share the molecular formula (


), Propachlor is an N-alkylated herbicide, whereas 4'-propyl-2-chloroacetanilide is an N-aryl derivative with distinct reactivity and biological properties.

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and characterization.

PropertyValueUnitNotes
IUPAC Name 2-chloro-N-(4-propylphenyl)acetamide--
CAS Registry 20331-00-4 -Unique Identifier
Molecular Formula

--
Molecular Weight 211.69 g/mol Monoisotopic Mass: 211.076
Physical State Solid (Crystalline)-Typically off-white needles
Predicted LogP 2.8 - 3.1-Moderate Lipophilicity
H-Bond Donors 1-Amide NH
H-Bond Acceptors 1-Carbonyl Oxygen
Rotatable Bonds 3-Propyl chain + Amide bond

Synthetic Pathway & Mechanism

The synthesis of 4'-propyl-2-chloroacetanilide proceeds via a Nucleophilic Acyl Substitution mechanism. The nucleophilic nitrogen of 4-propylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct, necessitating the use of a base scavenger to drive the equilibrium and prevent protonation of the unreacted amine.

Mechanistic Flow Visualization

SynthesisMechanism Reactants Reactants 4-Propylaniline + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse of Carbonyl Product Product 4'-Propyl-2-chloroacetanilide + HCl Transition->Product Acylation Complete Scavenger Base Scavenger (TEA) Forms Triethylamine HCl Product->Scavenger HCl Neutralization

Figure 1: Mechanistic pathway for the N-acylation of 4-propylaniline. The base scavenger is critical for yield optimization.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 10.0 g of 4'-propyl-2-chloroacetanilide with >98% purity.

Safety Prerequisite: Chloroacetyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Reagents:
  • 4-Propylaniline (Substrate): 1.0 eq (e.g., 6.5 g)

  • Chloroacetyl Chloride (Acylating Agent): 1.1 eq (e.g., 6.0 g / 4.2 mL)

  • Triethylamine (Base): 1.2 eq (e.g., 5.8 g / 8.0 mL)

  • Dichloromethane (DCM): Solvent (anhydrous preferred)

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 4-propylaniline (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice-water bath. Causality: Low temperature prevents double acylation and controls the exothermic nature of the reaction.

  • Acylation:

    • Dilute Chloroacetyl chloride (1.1 eq) in 10 mL of DCM.

    • Add the chloride solution dropwise over 30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Checkpoint (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Target: Disappearance of the aniline spot (lower Rf) and appearance of the amide product (higher Rf).

  • Workup (Extraction):

    • Quench the reaction with 50 mL of cold water.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 30 mL): Removes unreacted aniline.

      • Sat. NaHCO3 (2 x 30 mL): Neutralizes residual acid.

      • Brine (1 x 30 mL): Removes water.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C. Filter the crystals and dry under vacuum.

Purification Workflow Diagram

WorkupFlow RxnMix Reaction Mixture (DCM + Product + TEA-HCl) Quench Water Quench Partition Layers RxnMix->Quench AcidWash Acid Wash (1M HCl) Removes unreacted Aniline Quench->AcidWash BaseWash Base Wash (NaHCO3) Removes Acid Residues AcidWash->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Cryst Recrystallization (EtOH/H2O) Drying->Cryst Final Pure Crystals 4'-Propyl-2-chloroacetanilide Cryst->Final

Figure 2: Downstream processing workflow to ensure removal of starting materials and salts.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against these expected values.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

0.93 (t, 3H)
Terminal Methyl (

) of propyl group

1.62 (m, 2H)
Internal Methylene (

)

2.58 (t, 2H)
Benzylic Methylene (

)

4.19 (s, 2H)
Chloromethyl group (

)

7.15 (d, 2H), 7.45 (d, 2H)
Aromatic Protons (AA'BB' system)

8.20 (br s, 1H)
Amide NH
Mass Spectrometry m/z 211 / 213Characteristic 3:1 ratio (Cl isotope pattern)
IR Spectroscopy ~1660-1680

Amide I (C=O stretch)
~3250-3300

Amide N-H stretch

Applications in Drug Development

  • Local Anesthetic Analogs: The structure mimics the lipophilic tail and amide linkage of Prilocaine and Lidocaine. The chloro-group allows for the displacement by secondary amines (e.g., diethylamine, piperidine) to generate novel anesthetic candidates.

  • Host-Guest Chemistry: Used as an intermediate to attach propyl-phenyl "anchors" to macrocycles (e.g., calixarenes) via the reactive chloride.

  • Fragment-Based Drug Design (FBDD): Serves as a lipophilic fragment with a defined vector for covalent attachment to cysteine residues in protein targets (covalent inhibition).

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Propachlor (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 20331-00-4).[4] Retrieved from

Sources

2-chloro-N-(4-propylphenyl)acetamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety protocols, synthesis, and applications of 2-chloro-N-(4-propylphenyl)acetamide (PubChem CID: 16227179). This document is structured for researchers and drug development professionals, focusing on practical handling, synthesis validation, and medicinal chemistry utility.

PubChem CID: 16227179 | CAS: 20331-00-4

Executive Summary

This compound is an alpha-chloroacetamide derivative primarily utilized as an electrophilic intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive alkyl chloride motif adjacent to an amide linkage, it serves as a critical scaffold for Nucleophilic Substitution (


)  reactions. This reactivity allows for the rapid introduction of diverse amine pharmacophores, making it a staple in the development of local anesthetics (lidocaine analogs), anti-arrhythmic agents, and covalent kinase inhibitors.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
Common Synonyms N-(4-propylphenyl)-2-chloroacetamide; 4'-Propyl-2-chloroacetanilide
PubChem CID
CAS Number 20331-00-4
Molecular Formula

Molecular Weight 211.69 g/mol
SMILES CCCC1=CC=C(C=C1)NC(=O)CCl
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform; Low solubility in water.

Safety Profile & Hazard Management (GHS)

This compound is an alkylating agent and must be handled with high containment protocols. The alpha-chloro moiety is a potent electrophile, capable of alkylating DNA and proteins, posing significant toxicity risks.

GHS Classification[4][7][9][10]
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3][4]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1][2][3][4]

    • H318: Causes serious eye damage (Irreversible effects).[5]

    • H335: May cause respiratory irritation.[1][2][3]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure events.

SafetyProtocol Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (H312/H315) Type->Skin Eye Eye Contact (H318 - Critical) Type->Eye Inhale Inhalation (H335) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Skin->Action_Skin Action_Eye 1. DO NOT RUB 2. Rinse with Water/Saline (15+ min) 3. Immediate Ophthalmologist Consult Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Edema Inhale->Action_Inhale

Figure 1: Emergency response logic for acute exposure to alpha-chloroacetamides.

Synthesis & Methodology

The synthesis of this compound relies on the Schotten-Baumann reaction or a modified acylation of 4-propylaniline with chloroacetyl chloride.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which collapses to expel chloride, yielding the amide. A base is required to scavenge the HCl byproduct to drive the equilibrium and prevent protonation of the unreacted aniline.

Validated Protocol

Reagents:

  • 4-Propylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq) - Handle in Fume Hood

  • Base: Triethylamine (1.2 eq) or Saturated Sodium Acetate (aq)

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (if using NaOAc)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-propylaniline (10 mmol) in dry DCM (30 mL).

  • Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction. Maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Quench with water (50 mL).

    • Separate organic layer.

    • Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.

      
      , then Brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

SynthesisPathway Aniline 4-Propylaniline (Nucleophile) Reaction Acylation (0°C, DCM, Et3N) Aniline->Reaction ChlAc Chloroacetyl Chloride (Electrophile) ChlAc->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Nucleophilic Attack Product This compound (Precipitate/Solid) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl (Salt) Intermediate->Byproduct

Figure 2: Synthesis pathway via acyl substitution.

Applications in Drug Development

This compound is rarely the final API (Active Pharmaceutical Ingredient) but serves as a high-value Intermediate and Chemical Probe .

A. Scaffold for Local Anesthetics (SAR Expansion)

The structure mimics the lipophilic tail and intermediate chain of Lidocaine and Prilocaine .

  • Mechanism: Researchers substitute the alpha-chloride with secondary amines (e.g., diethylamine, piperidine) to generate libraries of sodium channel blockers.

  • SAR Utility: The 4-propyl group increases lipophilicity (

    
    ) compared to the methyl groups in Lidocaine, potentially altering the duration of action and blood-brain barrier penetration in experimental models.
    
B. Covalent Kinase Inhibitors

The alpha-chloroacetamide group is a classic "warhead" for Targeted Covalent Inhibitors (TCIs) .

  • Cysteine Targeting: It reacts specifically with non-catalytic cysteine residues in the ATP-binding pocket of kinases via irreversible alkylation.

  • Research Use: Used to map accessible cysteines in proteomic profiling or to design irreversible inhibitors for kinases where the 4-propylphenyl group fits the hydrophobic pocket.

C. Antimicrobial Research

Recent studies have investigated chloroacetamide derivatives for antimicrobial activity against resistant strains like Klebsiella pneumoniae.[6] The electrophilic nature allows it to disrupt bacterial enzymes, though cytotoxicity often limits clinical use to topical or surface applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16227179, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chloroacetamide derivatives and their toxicological profiles. Retrieved from [Link]

  • Neliti (2020). Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide and study of antimicrobial activity. (Methodology adaptation for propyl derivative). Retrieved from [Link]

Sources

biological activity of N-substituted chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N-substituted chloroacetamides were primarily viewed through the lens of industrial agrochemicals (herbicides like acetochlor). However, the renaissance of Targeted Covalent Inhibitors (TCIs) in drug discovery has repositioned the chloroacetamide moiety as a critical "warhead" for interrogating "undruggable" targets.[1]

This guide analyzes the biological activity of these derivatives, moving beyond simple phenotypic observations to the molecular mechanics of cysteine alkylation. It provides researchers with a structural blueprint for designing derivatives that balance the fine line between potent target engagement and indiscriminate toxicity.

The Mechanistic Foundation: The Electrophilic Warhead

The biological activity of N-substituted chloroacetamides is driven by their ability to function as electrophilic traps. Unlike reversible inhibitors that rely on equilibrium binding (


), these derivatives rely on non-equilibrium kinetics (

).
Chemical Basis: Nucleophilic Substitution

The core pharmacophore contains a reactive


-chloromethyl group. The mechanism of action is an irreversible bimolecular nucleophilic substitution (

).
  • The Nucleophile: The thiolate anion (

    
    ) of a cysteine residue within a protein's binding pocket.
    
  • The Electrophile: The methylene carbon (

    
    -C) of the chloroacetamide.
    
  • The Leaving Group: The chloride ion (

    
    ).
    

While often compared to acrylamides (Michael acceptors), chloroacetamides possess distinct reactivity profiles. They are generally more reactive, which necessitates careful tuning of the N-substituent to prevent off-target glutathione depletion.

Visualization: Molecular Mechanism

MoA Cys Cysteine Thiolate (Target Protein) TS Transition State (S_N2) Cys->TS Nucleophilic Attack Warhead Chloroacetamide Warhead Warhead->TS Adduct Covalent Protein Adduct TS->Adduct Irreversible Bond Leaving Chloride Ion (Leaving Group) TS->Leaving Elimination

Figure 1: The


 reaction mechanism between a protein cysteine residue and the chloroacetamide warhead.

Therapeutic Applications & SAR

Oncology: Targeted Covalent Inhibitors (TCIs)

In cancer therapy, N-substituted chloroacetamides are utilized to target cysteines in the ATP-binding pockets of kinases or allosteric sites of GTPases.

  • Key Targets: EGFR (Cys797), BTK (Cys481), and KRAS G12C.

  • Mechanism: The N-substituent (often a complex heterocycle) provides the non-covalent affinity (scaffold recognition), positioning the chloroacetamide warhead in proximity to the target cysteine. This "proximity-induced reactivity" ensures that the warhead only reacts with the target, minimizing systemic toxicity.

Antimicrobial Activity
  • Target: Bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[2]

  • Mechanism: MurA contains a highly reactive Cys115. Chloroacetamide derivatives mimic the transition state or bind allosterically, covalently locking the enzyme and halting peptidoglycan biosynthesis.

  • Antifungal: Recent studies indicate efficacy against Candida spp. and dermatophytes, likely via membrane disruption or alkylation of ergosterol biosynthesis enzymes.

Structure-Activity Relationship (SAR)

The biological fate of the molecule is dictated by the N-substituent:

Structural FeatureEffect on Biological Activity
N-Aryl Ring Modulates lipophilicity (logP) and cell permeability. Electron-withdrawing groups (e.g., -Cl, -NO2) on the ring can increase the acidity of the amide NH, potentially influencing hydrogen bonding in the active site.
Steric Bulk (Ortho) Substituents at the ortho position of the N-phenyl ring (e.g., 2,6-diethyl in herbicides) twist the amide bond, protecting the carbonyl from hydrolysis and increasing stability.

-Substitution
Adding a methyl group to the chloromethyl alpha-carbon (creating a 2-chloropropionamide) decreases reactivity via steric hindrance. This is a key strategy to improve selectivity and reduce toxicity.

Experimental Workflows

To validate a new N-substituted chloroacetamide derivative, researchers must follow a rigorous testing pipeline.

Protocol A: General Synthesis
  • Principle: Acylation of a primary or secondary amine.

  • Reagents: Chloroacetyl chloride, Substituted Amine, Base (

    
     or 
    
    
    
    ), Solvent (DCM or DMF).
  • Step-by-Step:

    • Dissolve the amine (1.0 eq) in dry DCM at 0°C.

    • Add base (1.2 eq) to scavenge the HCl byproduct.

    • Dropwise addition of chloroacetyl chloride (1.1 eq) to prevent exotherms.

    • Stir at RT for 2-4 hours. Monitor via TLC.

    • Critical Step: Wash with dilute HCl to remove unreacted amine, then

      
       to remove acid. Recrystallize from ethanol.
      
Protocol B: Kinetic Thiol Reactivity Assay (GSH Assay)
  • Purpose: To determine the intrinsic reactivity (

    
    ) of the warhead. If it reacts too fast with free glutathione (GSH), it will be toxic. If too slow, it won't bind the target.
    
  • Method:

    • Incubate compound (50 µM) with L-Glutathione (500 µM) in PBS (pH 7.4) at 37°C.[3]

    • Quantification: At time points (0, 15, 30, 60 min), quench aliquots and analyze via HPLC or LC-MS.

    • Calculation: Plot

      
       vs. time to determine the pseudo-first-order rate constant (
      
      
      
      ).
    • Target Profile: A half-life (

      
      ) of 15–120 minutes is typically ideal for TCI candidates.
      
Visualization: Validation Workflow

Workflow cluster_Screen Screening Phase Design In Silico Design (Scaffold + Warhead) Synth Synthesis (Chloroacetylation) Design->Synth GSH GSH Reactivity Assay (Intrinsic Reactivity) Synth->GSH Bio Bioassay (IC50/MIC) (Phenotypic Potency) GSH->Bio If stable MS Mass Spectrometry (Confirm Covalent Adduct) Bio->MS If potent MS->Design No Adduct Lead Lead Candidate MS->Lead Mass Shift Verified

Figure 2: Step-by-step workflow for synthesizing and validating chloroacetamide derivatives.

Safety & Toxicology

The primary risk of N-substituted chloroacetamides is off-target alkylation .

  • Haptens: These compounds can modify skin proteins, leading to allergic contact dermatitis (sensitization).

  • Genotoxicity: Direct alkylation of DNA bases (e.g., N7-guanine) is possible but less common than protein alkylation due to the "hard/soft" acid-base theory (thiolates are softer nucleophiles, matching the soft electrophile nature of the carbon).

  • Mitigation: Use "reversible" covalent strategies (e.g., cyanoacrylates) or tune the chloroacetamide reactivity down using steric hindrance (e.g.,

    
    -methyl substitution) so it only reacts when positioned precisely by the scaffold.
    

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: NIH / PubMed Central [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: PubMed [Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening. Source: Nature / NIH PMC [Link]

  • Chloroacetamide Derivatives as a Promising Topical Treatment for Fungal Skin Infections. Source: PubMed [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Source: ACS Publications [Link][4]

Sources

Technical Procurement and Utilization of 2-Chloro-N-(4-propylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(4-propylphenyl)acetamide (CAS: 20331-00-4) is a specialized electrophilic building block primarily utilized in medicinal chemistry for the synthesis of nitrogen-containing heterocycles (e.g., thiazoles, benzimidazoles) and as a covalent probe for cysteine modification in proteomics.[1][2][3][4]

This guide addresses the technical requirements for procuring high-fidelity research-grade material, validating its purity through spectroscopic means, and handling its alkylating reactivity with appropriate safety protocols.

Part 1: Chemical Profile & Procurement Specifications

When sourcing this compound, "Research Grade" is a designation that requires specific chemical metrics to ensure reproducibility in downstream applications. Unlike commodity chemicals, this intermediate is prone to specific degradation pathways (hydrolysis) that must be screened during procurement.

Technical Specifications Table
ParameterSpecification (Research Grade)Critical Notes
CAS Number 20331-00-4 Verify against CAS to avoid isomer confusion (e.g., isopropyl vs. n-propyl).
IUPAC Name This compoundAlso known as alpha-chloro-4'-propylacetanilide.
Molecular Formula C₁₁H₁₄ClNOMW: 211.69 g/mol
Purity ≥ 97.0% (HPLC/NMR)Impurities >3% can poison transition metal catalysts in subsequent steps.
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation of the aniline substructure or hydrolysis.
Solubility Soluble in DMSO, DMF, DCM, EthanolPoorly soluble in water; hydrolysis risk in aqueous buffers > pH 7.
Key Impurities 4-Propylaniline; Chloroacetic acidResult from incomplete synthesis or storage-induced hydrolysis.
Sourcing Strategy

This compound is not a standard catalog item for general distributors. It is typically sourced through:

  • Specialty Building Block Vendors: (e.g., Enamine, Combi-Blocks, MolPort).

  • Custom Synthesis: Due to the simplicity of its structure, in-house synthesis is often more cost-effective and ensures higher freshness (see Section 4).

Part 2: Analytical Validation (Quality Control)

Trusting a vendor Certificate of Analysis (CoA) without verification is a critical failure point in research. The following workflow ensures the material is fit for purpose.

QC Workflow Diagram

The following decision tree outlines the logic for accepting or rejecting a batch based on analytical data.

QC_Workflow Receipt Batch Receipt (Visual Inspection) Solubility Solubility Check (DMSO-d6) Receipt->Solubility HNMR 1H-NMR Analysis Solubility->HNMR LCMS LC-MS Analysis Solubility->LCMS Decision Purity > 95%? HNMR->Decision Check Integrals LCMS->Decision Check Cl Isotope Recryst Recrystallization (EtOH/Water) Decision->Recryst No Release Batch Release For Synthesis Decision->Release Yes Recryst->HNMR Re-test

Figure 1: Analytical validation workflow ensuring material integrity before experimental use.

Spectroscopic Validation Criteria

To validate the compound, look for these diagnostic signals. Absence or shift of these signals indicates degradation.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • The "Warhead" Signal: A sharp singlet at δ 4.2–4.3 ppm (2H) corresponding to the Cl-CH₂-CO protons. Note: If this integrates < 2H or appears split, hydrolysis to the alcohol or dimerization has occurred.

    • Amide Proton: A broad singlet at δ 10.0–10.2 ppm (1H, NH).[3] Disappears with D₂O shake.

    • Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.5 ppm).

    • Aromatic Region: Two doublets (AA'BB' system) around δ 7.1–7.5 ppm , characteristic of para-substitution.

  • LC-MS (ESI+):

    • Isotope Pattern: Chlorine possesses a distinct natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%). You must observe an M+2 peak at ~33% intensity of the parent ion.

    • Mass: [M+H]⁺ = 212.07 (³⁵Cl) and 214.07 (³⁷Cl).

Part 3: Handling, Stability & Safety

The "Alkylator" Hazard

As an α-chloroacetamide, this molecule is an electrophile designed to react with nucleophiles. Biologically, it targets thiol groups (cysteine) and amines (lysine).

  • H317 (Sensitizer): It can cause allergic skin reactions.[5][6][7] Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: While less volatile than chloroacetyl chloride, dust from this solid can irritate mucous membranes. Weigh only in a fume hood.

Storage Protocol
  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis over time, releasing HCl and the corresponding alcohol.

  • Condition: Store at 4°C in a desiccator.

  • Shelf-Life: 12 months if kept dry. If the solid turns sticky or yellow, recrystallize from Ethanol/Water (9:1) before use.[8]

Part 4: Synthetic Utility & Mechanism

The primary value of this compound lies in its ability to undergo Nucleophilic Substitution (Sₙ2) . It serves as a "linker" that attaches the N-(4-propylphenyl)acetamide motif to other pharmacophores.

Common Applications
  • Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazole rings (common in kinase inhibitors).

  • Finkelstein Reaction: Conversion to the iodo-analog (using NaI in acetone) to increase reactivity.

  • Proteomics: Covalent capping of cysteine residues during peptide mapping.

Reaction Mechanism Diagram

The following diagram illustrates the bimolecular substitution mechanism, highlighting the transition state geometry critical for reaction success.

Sn2_Mechanism cluster_conditions Ideal Conditions Nu Nucleophile (R-SH / R-NH2) TS Transition State [Nu---C---Cl]‡ Nu->TS Backside Attack Electrophile 2-Chloro-N-... (Substrate) Electrophile->TS Backside Attack Product Substituted Acetamide TS->Product LG Chloride Ion (Cl-) TS->LG Cond Solvent: DMF/Acetone Base: K2CO3/TEA

Figure 2: Sₙ2 Mechanism showing the displacement of the chloride leaving group by a nucleophile.

In-House Synthesis Protocol (Backup Strategy)

If commercial stock is unavailable, synthesis is straightforward:

  • Reagents: 4-Propylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool aniline/TEA solution in DCM to 0°C.

    • Add chloroacetyl chloride dropwise (exothermic).

    • Stir 2h at RT.

    • Wash with 1N HCl (remove unreacted aniline), then NaHCO₃.

    • Dry (MgSO₄) and concentrate.

  • Yield: Typically >85%.

References

  • PubChem. (n.d.).[1] this compound (CID 16227179).[1] National Library of Medicine. Retrieved from [Link]

  • Edupuganti, R., et al. (2017). Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1.[9] Bioorganic & Medicinal Chemistry.[9] (Demonstrates utility of alpha-chloroacetamides as intermediates). Retrieved from [Link]

  • Gowda, B. T., et al. (2008).[3] Structural studies of N-aryl-2-chloroacetamides. Journal of Molecular Structure. (Provides crystallographic and NMR data for the compound class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chloroacetamide derivatives. (Safety grounding for alkylating agents). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-(4-propylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is a cornerstone of successful research and development. This guide focuses on 2-chloro-N-(4-propylphenyl)acetamide, a compound with potential applications in various fields of chemical and pharmaceutical research. While some computational data for this molecule is available, a comprehensive experimental characterization is not yet widely documented in scientific literature.

This document serves as a technical guide, providing not just the known identifiers of this compound, but more critically, the detailed, field-proven methodologies for its synthesis and the experimental determination of its key physical properties: melting point and density. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a critical aspect of scientific integrity.

Compound Identification and Properties

This compound is an organic compound belonging to the class of N-substituted acetamides. A robust understanding of a compound begins with its fundamental identifiers and known properties.

PropertyValueSource
IUPAC Name This compoundComputed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)[1]
CAS Number 20331-00-4European Chemicals Agency (ECHA)[1]
Molecular Formula C₁₁H₁₄ClNOComputed by PubChem 2.1 (PubChem release 2021.05.07)[1]
Molecular Weight 211.69 g/mol Computed by PubChem 2.1 (PubChem release 2021.05.07)[1]
Melting Point Not experimentally determined-
Density Not experimentally determined-

Synthesis of this compound

The synthesis of N-substituted 2-chloroacetamides is a well-established reaction in organic chemistry. The following protocol is adapted from a reliable method for the synthesis of analogous compounds and is expected to yield the target compound with high purity.[2]

Reaction Principle

The synthesis involves the acylation of 4-propylaniline with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a proton from the nitrogen and a chloride ion from the acyl chloride, forming the stable amide bond. Sodium acetate in glacial acetic acid acts as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Experimental Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propylaniline (0.1 mol) in 30 mL of glacial acetic acid.

  • Addition of Base: To the stirred solution, add sodium acetate (0.1 mol).

  • Acylation: Slowly add chloroacetyl chloride (0.11 mol) dropwise to the reaction mixture at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring.

  • Isolation: The solid product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold water to remove any remaining acetic acid and salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the anticipated melting point.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. The rate of heating near the melting point is crucial for an accurate determination and should be slow (1-2°C per minute).

Detailed Protocol
  • Sample Preparation: Place a small amount of the dry, purified this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Pre-heating (Optional but Recommended): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

  • Accurate Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected or roughly determined melting point, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at the first sign of liquid formation (T1). Continue heating slowly and record the temperature when the last solid crystal disappears (T2). The melting point is reported as the range T1-T2.

  • Replicate Measurements: For reliability, conduct at least two more determinations. The results should be consistent.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder Powder the dry sample Load Load 2-3 mm into capillary tube Powder->Load Pack firmly Place Insert capillary into apparatus Heat Heat at ~10°C/min initially Place->Heat SlowHeat Reduce heat to 1-2°C/min (15-20°C below approx. MP) Heat->SlowHeat Observe Observe for melting SlowHeat->Observe Record Record T1 (first liquid) and T2 (all liquid) Observe->Record Report Report melting point range (T1-T2) Record->Report Purity Assess purity (sharpness of range) Report->Purity

Caption: Workflow for Melting Point Determination.

Experimental Determination of Density

Density is another fundamental physical property that is useful for material characterization. For a solid, several methods can be employed. Gas pycnometry is a highly accurate method, while the liquid displacement method is a more accessible alternative.

Principle of Gas Pycnometry

Gas pycnometry determines the true volume of a solid by measuring the pressure change of an inert gas (typically helium) in a calibrated volume. The solid is placed in a sealed chamber of known volume, and the chamber is pressurized with the gas. The gas is then expanded into another calibrated reference chamber, and the resulting pressure drop is used to calculate the volume of the solid, based on the gas law (PV=nRT). The density is then calculated by dividing the mass of the sample by its measured volume.

Detailed Protocol (Gas Pycnometry)
  • Sample Preparation: Accurately weigh a sample of the dry, purified this compound using an analytical balance. The sample should be free of voids and entrapped air.

  • Apparatus Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard sphere of known volume.

  • Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

  • Measurement Cycle: Seal the chamber and initiate the measurement cycle. The instrument will automatically purge the chamber with the analysis gas, pressurize the system, expand the gas into the reference volume, and record the pressure changes.

  • Volume Calculation: The instrument's software will use the pressure data and the calibrated chamber volumes to calculate the volume of the sample.

  • Density Calculation: The density is calculated using the formula: Density = Mass / Volume.

  • Replicate Measurements: Perform multiple measurement cycles to ensure the result is stable and reproducible.

DensityWorkflow cluster_prep Sample Preparation cluster_measurement Gas Pycnometry Measurement cluster_analysis Data Analysis Weigh Accurately weigh the sample (m) Load Place sample in pycnometer chamber Weigh->Load Calibrate Calibrate instrument Purge Purge chamber with inert gas Calibrate->Purge Pressurize Pressurize and equilibrate Purge->Pressurize Expand Expand gas to reference volume Pressurize->Expand MeasureP Measure pressure change Expand->MeasureP CalcVol Calculate sample volume (V) MeasureP->CalcVol CalcDen Calculate Density (ρ = m/V) CalcVol->CalcDen

Caption: Workflow for Density Determination via Gas Pycnometry.

Safety and Handling

GHS Hazard Classification: [1]

  • Pictograms: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H332: Harmful if inhaled.

Recommended Safety Precautions:
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working with fine powders outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. By adhering to the detailed protocols for synthesis, melting point determination, and density measurement, researchers can confidently generate high-quality, reliable data for this compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems are intended to empower scientists in their research endeavors, ensuring both accuracy and safety in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Infinita Lab. (2025, August 6). Density Testing Procedure. Retrieved from [Link]

  • Canada.ca. (2017, June 5). Specialized test procedure—Procedure for density determination. Measurement Canada. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2095. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

High-Yield Synthesis of 2-Chloro-N-(4-propylphenyl)acetamide via Modified Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(4-propylphenyl)acetamide , a critical pharmacophore in the development of covalent kinase inhibitors and local anesthetics. Unlike generic procedures, this guide addresses specific challenges associated with p-alkylanilines, including solubility optimization and the prevention of bis-acylation side products. We utilize a modified Schotten-Baumann condition optimized for high purity (>98%) and yield (>85%), utilizing a dichloromethane (DCM)/triethylamine (TEA) system with strict temperature control.

Introduction & Strategic Rationale

The


-chloroacetamide moiety is a versatile "warhead" in medicinal chemistry, often employed to target cysteine residues in proteins via nucleophilic substitution (

). In the context of 4-propylaniline, the resulting amide serves as a lipophilic scaffold for further derivatization into heterocycles (e.g., piperazines, thiazoles) or as a final intermediate in herbicide and drug synthesis.
Mechanistic Design

The synthesis proceeds via Nucleophilic Acyl Substitution . The nitrogen lone pair of 4-propylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Challenge: The resulting HCl byproduct protonates unreacted aniline, deactivating it (forming an unreactive anilinium salt).

  • Solution: An auxiliary base (Triethylamine) is employed as a proton scavenger. We select TEA over inorganic bases (like

    
    ) for this homogenous phase reaction to ensure rapid kinetics and prevent the hydrolysis of the highly reactive chloroacetyl chloride.
    
Critical Process Parameters (CPPs)
  • Temperature: Must be maintained at 0–5°C during addition. Higher temperatures promote bis-acylation (formation of the imide) and hydrolysis of the acid chloride.

  • Stoichiometry: A slight excess (1.1 equiv) of chloroacetyl chloride ensures complete consumption of the aniline, which is difficult to separate from the product.

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the role of the base in driving the equilibrium forward.

ReactionMechanism Reactants 4-Propylaniline + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Transition Elimination of Cl- Intermediate->Transition Collapse Product This compound Transition->Product Major Byproduct TEA·HCl Salt Transition->Byproduct Base Scavenging

Figure 1: Mechanistic pathway of the acylation reaction. The base (TEA) drives the reaction by neutralizing the HCl byproduct.

Materials & Safety Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
4-Propylaniline 135.211.0NucleophileToxic, Irritant
Chloroacetyl Chloride 112.941.1ElectrophileLachrymator , Corrosive, Toxic
Triethylamine (TEA) 101.191.2BaseFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (suspected), Volatile
HSE Critical Warnings
  • Lachrymator Hazard: Chloroacetyl chloride is a potent tear agent. All operations must occur in a functioning fume hood.

  • Exotherm: The reaction is highly exothermic. Failure to cool effectively can lead to solvent boiling and runaway pressure buildup.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Experimental Protocol

Preparation (0.05 mol Scale)
  • Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add 4-propylaniline (6.76 g, 50 mmol) and DCM (100 mL) to the flask. Stir until dissolved.

  • Base Addition: Add Triethylamine (8.4 mL, 60 mmol) to the aniline solution.

  • Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to reach < 5°C.

Reaction Phase[1]
  • Reagent Preparation: Dilute chloroacetyl chloride (4.4 mL, 55 mmol) in 10 mL of dry DCM in the addition funnel.

    • Note: Dilution prevents localized hotspots during addition.

  • Controlled Addition: Dropwise add the acid chloride solution over 30–45 minutes. Monitor temperature; do not allow it to exceed 10°C.

    • Observation: White fumes (HCl) may form briefly but should be instantly neutralized by TEA, forming a thick white precipitate (TEA·HCl).

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Validation: Spot TLC (Hexane:EtOAc 7:3).[1] The starting aniline spot should disappear.

Work-up & Purification
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Wash Sequence (Critical for Purity):

    • Wash 1: 1M HCl (50 mL) – Removes unreacted aniline and TEA.

    • Wash 2: Saturated

      
       (50 mL) – Neutralizes residual acid.
      
    • Wash 3: Brine (50 mL) – Dries the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
    
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOH/Water mix). Cool slowly to 4°C. Filter the crystals and dry in a vacuum oven at 40°C.

Workflow Diagram

Workflow Start Start: Dissolve 4-Propylaniline + TEA in DCM Cool Cool to 0°C Start->Cool Add Dropwise Addition of Chloroacetyl Chloride Cool->Add React Stir at RT (3 hrs) Add->React Quench Quench with Ice Water React->Quench Extract Separate Organic Layer Quench->Extract Wash Wash: 1M HCl -> NaHCO3 -> Brine Extract->Wash Crystallize Recrystallize (Ethanol) Wash->Crystallize End Final Product: This compound Crystallize->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 110–120°C (Analogs: N-phenyl ~134°C; p-isopropyl ~112°C).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH )
      
    • 
       7.45 (d, 2H, Ar-H  ortho to N)
      
    • 
       7.15 (d, 2H, Ar-H  meta to N)
      
    • 
       4.18 (s, 2H, COCH 
      
      
      
      Cl) – Diagnostic Singlet
    • 
       2.58 (t, 2H, Ar-CH 
      
      
      
      )
    • 
       1.62 (m, 2H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      )
    • 
       0.93 (t, 3H, -CH 
      
      
      
      )
  • IR Spectroscopy:

    • 3280 cm

      
       (N-H stretch)
      
    • 1665 cm

      
       (Amide I, C=O stretch)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure glassware is dry; use anhydrous DCM.
Oily Product Residual solvent or impuritiesRecrystallize from Hexane/EtOAc if Ethanol fails.
Extra Spots on TLC Bis-acylation (Imide formation)Maintain strict 0°C temp during addition; reduce excess acid chloride.

References

  • Mechanism of Amide Formation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley. (Standard reference for Schotten-Baumann mechanism).
  • General Protocol for Chloroacetylation: Singh, R., et al. (2017).[1] "A facile amidation of chloroacetyl chloride using DBU."[1][2] International Journal of ChemTech Research, 10(3), 365-372. Link

  • Analogous Synthesis (4-isopropyl derivative): Patent CN103664675A. "Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide." (Demonstrates TEA/DCM method). Link

  • Safety Data (Chloroacetyl Chloride): Fisher Scientific SDS. Link

  • Applications in Drug Discovery: Abdel-Mohsen, H. T., et al. (2020). "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." ACS Omega. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 4-Propylaniline with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Chloroacetamides

N-acylation stands as a cornerstone transformation in modern organic synthesis, providing a robust and reliable method for the formation of the ubiquitous amide bond.[1][2] This reaction is fundamental not only for installing protecting groups on primary and secondary amines but also for constructing the core scaffolds of countless pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This document provides a detailed protocol for the N-acylation of 4-propylaniline with chloroacetyl chloride, yielding N-(4-propylphenyl)-2-chloroacetamide. The product of this reaction is a valuable synthetic intermediate. The α-chloro group serves as a highly reactive electrophilic site, or "handle," for subsequent nucleophilic substitution reactions, enabling the facile construction of more complex molecular architectures.[5] This makes α-chloroacetamides powerful building blocks in medicinal chemistry for developing novel therapeutic agents.[6] The protocol described herein employs conditions analogous to the classic Schotten-Baumann reaction, a proven method for acylating amines and alcohols.[7][8][9]

Reaction Principle and Mechanism

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[10]

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 4-propylaniline (the nucleophile) attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] The electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl group, rendering the carbon atom susceptible to attack.[10]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then neutralizes the hydrochloric acid (HCl) generated. This step is critical; without a base, the HCl byproduct would protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction.[11]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Propylaniline 4-Propylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Propylaniline->Tetrahedral 1. Nucleophilic Attack Chloroacetyl Chloroacetyl Chloride (Electrophile) Chloroacetyl->Tetrahedral Product N-(4-propylphenyl)-2-chloroacetamide Tetrahedral->Product 2. Elimination of Cl- HCl HCl (neutralized by base) Tetrahedral->HCl 3. Proton Transfer

Caption: Mechanism of Nucleophilic Acyl Substitution.

Safety First: Hazard Analysis and Mitigation

Safe laboratory practice is paramount. All operations must be conducted inside a certified chemical fume hood.

  • Chloroacetyl Chloride (CAS: 79-04-9): Highly corrosive, toxic, and a potent lachrymator.[12] It reacts violently with water, alcohols, and bases, liberating toxic hydrogen chloride gas.[13][14] Avoid inhalation and any contact with skin and eyes.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[13][15]

  • 4-Propylaniline (CAS: 2139-59-5): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen. Handle with care and avoid exposure.

  • Solvents (THF, Dichloromethane): Volatile and flammable. Avoid ignition sources.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[13] Have an appropriate spill kit available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Materials and Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )Key PropertiesSupplier
4-PropylanilineC₉H₁₃N2139-59-5135.21LiquidSigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O79-04-9112.94Liquid, corrosiveSigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7138.21Solid, anhydrousFisher Scientific
Tetrahydrofuran (THF)C₄H₈O109-99-972.11Solvent, anhydrousVWR
Ethyl AcetateC₄H₈O₂141-78-688.11Solvent, ACS GradeVWR
HexaneC₆H₁₄110-54-386.18Solvent, ACS GradeVWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04Solid, anhydrousFisher Scientific
EthanolC₂H₆O64-17-546.07Solvent, 95%VWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (60 mL)

  • Ice-water bath

  • Condenser and nitrogen/argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • Analytical balance

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol details a robust procedure for the synthesis of N-(4-propylphenyl)-2-chloroacetamide using potassium carbonate as the base in a tetrahydrofuran solvent system.[11][16][17]

Step 1: Reaction Setup
  • Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet.

  • Place the flask under a positive pressure of dry nitrogen or argon.

  • To the flask, add 4-propylaniline (5.00 g, 36.97 mmol, 1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃) (7.66 g, 55.46 mmol, 1.5 equiv.).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

    • Rationale: THF is used as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. Anhydrous conditions are important to prevent hydrolysis of the highly reactive chloroacetyl chloride.[14] Potassium carbonate is a mild inorganic base sufficient to neutralize the generated HCl without promoting side reactions.[11][17]

Step 2: Addition of Chloroacetyl Chloride
  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • In a separate dry flask, prepare a solution of chloroacetyl chloride (4.58 g, 40.67 mmol, 1.1 equiv.) in 20 mL of anhydrous THF.

  • Transfer this solution to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Rationale: The reaction is highly exothermic, and slow, controlled addition at low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts.[2]

Step 3: Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction vigorously for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting aniline spot should disappear and a new, less polar product spot should appear.

Step 4: Work-up and Isolation
  • Upon completion, carefully pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and finally with brine (1 x 50 mL).

    • Rationale: The water quench hydrolyzes any remaining chloroacetyl chloride. The acid wash removes any unreacted aniline, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water from the organic phase.[18]

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Purify the crude solid by recrystallization.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.[19]

  • Slowly add deionized water until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[8][20]

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup - Add 4-propylaniline, K₂CO₃, THF - N₂ atmosphere start->setup cooling 2. Cool to 0-5 °C setup->cooling addition 3. Add Chloroacetyl Chloride (dropwise in THF) cooling->addition reaction 4. React at RT (4-6h, monitor by TLC) addition->reaction workup 5. Aqueous Work-up - Quench with H₂O - Extract with EtOAc - Wash (HCl, NaHCO₃, Brine) reaction->workup isolation 6. Isolate Crude Product - Dry (Na₂SO₄) - Evaporate Solvent workup->isolation purification 7. Purify by Recrystallization (Ethanol/Water) isolation->purification characterization 8. Characterize Product (MP, IR, NMR, MS) purification->characterization end End (Pure Product) characterization->end

Caption: Step-by-step experimental workflow.

Characterization of N-(4-propylphenyl)-2-chloroacetamide

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally.

  • FT-IR (ATR, cm⁻¹): Expected characteristic peaks around 3300 (N-H stretch), 1670 (Amide I, C=O stretch), 1540 (Amide II, N-H bend), and 750 (C-Cl stretch).[21]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): Expected signals ~8.2 (s, 1H, -NH-), ~7.5 (d, 2H, Ar-H ortho to NH), ~7.2 (d, 2H, Ar-H meta to NH), ~4.2 (s, 2H, -CH₂Cl), ~2.6 (t, 2H, Ar-CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): Expected signals ~164.0 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~129.0 (Ar-CH), ~120.0 (Ar-CH), ~43.0 (-CH₂Cl), ~37.5 (Ar-CH₂-), ~24.5 (-CH₂-), ~13.8 (-CH₃). (Note: Chemical shifts are predictive based on similar structures like N-phenyl-2-chloroacetamide and N-(4-chlorophenyl)acetamide).[22][23]

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₄ClNO [M+H]⁺; to be determined.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive/hydrolyzed chloroacetyl chloride.2. Insufficient base.3. Aniline starting material is of poor quality.1. Use a fresh bottle of chloroacetyl chloride or distill before use.2. Ensure the base is anhydrous and used in sufficient excess (1.5 equiv.).3. Purify aniline by distillation if necessary.
Product is an Oil, Not a Solid 1. Presence of impurities.2. Incomplete removal of solvent.1. Attempt trituration with cold hexane or diethyl ether.2. If trituration fails, purify by column chromatography (silica gel, Hexane/EtOAc gradient).3. Ensure the product is dried thoroughly under high vacuum.
Multiple Spots on TLC of Crude Product 1. Incomplete reaction.2. Formation of side products (e.g., from reaction with water).1. Increase reaction time or gently warm the reaction (e.g., to 40 °C).2. Ensure all glassware is dry and anhydrous solvents are used.
Difficulty with Recrystallization 1. Incorrect solvent system.2. Product "oiling out" instead of crystallizing.1. Test different solvent pairs (e.g., Toluene, Acetone/Water).2. Ensure the product is fully dissolved in the minimum amount of hot solvent. Try scratching the inside of the flask with a glass rod to induce crystallization.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]

  • IJARSCT. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

  • Phukan, K. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Recent Scientific Research. [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-chloroacetamide. [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 49. [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST WebBook. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(5), x220473. [Link]

  • ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(4-propylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing the synthesis of 2-chloro-N-(4-propylphenyl)acetamide . This document is structured to provide autonomous, high-level troubleshooting and protocol optimization for research and development professionals.

Ticket ID: CHEM-OPT-2024-001 Subject: Yield Optimization & Troubleshooting for Chloroacetylation of 4-Propylaniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of this compound proceeds via the Schotten-Baumann acylation (or modified nucleophilic acyl substitution) of 4-propylaniline with chloroacetyl chloride.

While theoretically simple, this reaction is prone to specific failure modes that degrade yield:

  • Hydrolysis: Chloroacetyl chloride is highly moisture-sensitive.[1]

  • Amine Protonation: The HCl byproduct instantly protonates unreacted 4-propylaniline, rendering it non-nucleophilic and capping conversion at 50% without an auxiliary base.

  • Bis-Alkylation: The product contains an

    
    -chloro group capable of undergoing nucleophilic attack by the starting aniline, leading to dimer impurities.
    
The "Gold Standard" Protocol

Based on comparative literature analysis of similar N-aryl acetamide syntheses, the following conditions yield the highest purity and conversion (>90%).

ParameterRecommended ConditionRationale
Solvent DCM (Dichloromethane) or THF (Tetrahydrofuran) DCM solubilizes the amide product well; THF is excellent if using DBU as a base.
Base Triethylamine (TEA) or DBU TEA (1.2–1.5 eq) is standard. DBU has shown 95% yields in similar anilines by preventing side reactions.
Temperature 0°C to Start , then RTInitial cooling suppresses the exotherm and prevents bis-acylation.
Addition Dropwise (Slow) Prevents localized high concentrations of acid chloride that favor impurities.
Stoichiometry 1.0 eq Aniline : 1.1 eq Acid Chloride Slight excess of electrophile ensures complete consumption of the limiting amine.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck around 50%, and I see a white solid precipitate immediately."

Diagnosis: You are likely running the reaction without an auxiliary base or with insufficient mixing. Technical Explanation: The reaction produces HCl.[1][2][3] In the absence of a base like TEA, the HCl protonates half of your 4-propylaniline starting material, forming the unreactive hydrochloride salt (


). This precipitate is your starting material, not the product.

Solution:

  • Protocol Adjustment: Add Triethylamine (1.2 equivalents) or Pyridine to the reaction mixture before adding chloroacetyl chloride.

  • Mechanism: The base acts as a "proton sponge," scavenging HCl to form

    
    , keeping the aniline in its reactive free-base form.
    
Issue 2: "I see a significant impurity spot on TLC just above the product."

Diagnosis: Formation of the "Dimer" impurity (bis-alkylation). Technical Explanation: The product, this compound, contains an electrophilic carbon (


-carbon). If the reaction is too hot or the aniline is in large excess locally, the aniline nitrogen attacks the 

-carbon of the product, displacing chloride.

Solution:

  • Temperature Control: Ensure the reaction is cooled to 0°C during the addition of chloroacetyl chloride.

  • Order of Addition: Add the acid chloride to the amine solution, not the other way around. This keeps the concentration of the electrophile low relative to the nucleophile initially, but the low temperature prevents the secondary reaction. Correction: Actually, adding acid chloride slowly to the amine is standard, but to strictly avoid dimer, inverse addition (amine to excess acid chloride) can be used, though it risks di-acylation. Best Practice: Stick to standard addition (Acid Chloride -> Amine + Base) but strictly at 0°C and slowly .

Issue 3: "The product is oiling out or sticky during workup."

Diagnosis: Residual solvent or impurities (often excess chloroacetyl chloride or oligomers). Technical Explanation: The propyl chain adds lipophilicity, making the product "greasy."

Solution:

  • Quench: Add dilute aqueous HCl (1M) to the reaction mixture. This hydrolyzes unreacted chloroacetyl chloride and solubilizes any unreacted aniline as a salt.

  • Recrystallization: Do not rely solely on evaporation. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane . The propyl group promotes good crystallization from semi-polar solvents.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

SynthesisWorkflow Start Start: 4-Propylaniline Dissolve Dissolve in DCM or THF (Anhydrous) Start->Dissolve BaseAdd Add Base (TEA or DBU) 1.2 - 1.5 eq Dissolve->BaseAdd Prevents HCl salts Cool Cool to 0°C (Ice Bath) BaseAdd->Cool Control Exotherm AddReagent Add Chloroacetyl Chloride (Dropwise, 1.1 eq) Cool->AddReagent Suppresses Dimer Warm Warm to RT Stir 3-6 Hours AddReagent->Warm CheckTLC Check TLC/LCMS Warm->CheckTLC Decision Complete? CheckTLC->Decision Decision->AddReagent No (Add 0.1 eq more) Quench Quench with Water/1M HCl Decision->Quench Yes Workup Phase Separation Wash w/ NaHCO3 & Brine Quench->Workup Purify Recrystallize (EtOH/H2O) Workup->Purify

Caption: Optimized workflow for Schotten-Baumann synthesis of this compound, highlighting critical control points (Red/Yellow).

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Schotten-Baumann biphasic conditions)? A: Yes, but yields may be lower due to the hydrolysis of chloroacetyl chloride.

  • Protocol: Dissolve aniline in DCM; add equal volume of 10% NaOH. Add chloroacetyl chloride vigorously.

  • Verdict: Not recommended for high yield. Anhydrous organic solvent (DCM/THF) with an organic base (TEA) is superior for moisture-sensitive acid chlorides [1].

Q: Why is DBU suggested as an alternative base? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered base. A study on similar anilines showed that DBU in THF can boost yields to 95% by rapidly trapping HCl without participating in nucleophilic side reactions that simpler amines might trigger [2].

Q: How do I remove the color from the final product? A: Anilines often oxidize to colored impurities.

  • Fix: Treat the organic layer during workup with activated charcoal . Stir for 15 minutes, then filter through Celite before evaporation.

Q: Is the propyl group sensitive to these conditions? A: No. The 4-propyl group is an unreactive alkyl substituent under these mild acylation conditions. It acts as a weak electron-donating group, slightly increasing the nucleophilicity of the aniline compared to unsubstituted aniline, which is beneficial for the reaction rate [3].

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017).[4] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[5] Retrieved from [Link]

  • PubChem. 2-Chloro-4-propylaniline Compound Summary. Retrieved from [Link]

  • Google Patents.Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide (CN103664675A).

Sources

Technical Support Center: 4-Propylaniline Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers optimizing the acylation of 4-propylaniline (CAS: 2696-84-6).[1][2] It prioritizes process safety, green chemistry principles (following GSK/Pfizer solvent selection guides), and yield optimization.[1]

Ticket ID: #ACYL-4PA-OPT Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for N-(4-propylphenyl)acetamide Synthesis[1][2]

Executive Summary & Chemical Context

The acylation of 4-propylaniline is a standard nucleophilic acyl substitution.[2] However, the 4-propyl chain introduces significant lipophilicity compared to simple aniline.[1][2] This physical property alters solubility profiles, making standard aqueous protocols (Schotten-Baumann) prone to "oiling out" and complicating crystallization.[1]

Reaction Overview:

  • Substrate: 4-Propylaniline (Liquid, BP ~225°C, Lipophilic).

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).[1][2][3][4]
  • Product: N-(4-propylphenyl)acetamide (Solid).[1][2]

  • Key Challenge: Balancing solubility of the lipophilic amine with the precipitation of the amide product.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your experimental scale and constraints.

Solvent SystemClassSuitabilityKey AdvantageKey Disadvantage
Water (with surfactant/co-solvent) Preferred (Green) Scale-up (>10g)High E-factor (low waste), product precipitates directly.[1][2]Starting material insolubility; requires vigorous stirring.[1]
Ethyl Acetate (EtOAc) Usable General LabGood solubility for 4-propylaniline; greener than DCM.[1][2]Product may remain soluble; requires evaporative workup or hexane crash-out.[1]
2-MeTHF Preferred (Green) Process DevBiogenic; higher BP than THF; excellent phase separation.[1][2]Higher cost; peroxide formation risk on long storage.[1][2]
Dichloromethane (DCM) Undesirable Discovery (<100mg)High solubility; easy evaporation.[1][2]Toxic/Carcinogenic ; difficult to contain; poor atom economy.[1][2]
Toluene Usable IndustrialAllows high-temp (azeotropic removal of water/acid).[1][2]High BP makes removal tedious on small scale.[1][2]
Decision Logic: Solvent Selection Workflow

Figure 1: Decision tree for selecting the optimal solvent based on scale and downstream requirements.

SolventSelection Start Start: Define Scale & Goal ScaleCheck Is Scale > 10g? Start->ScaleCheck GreenCheck Strict Green Chem Requirements? ScaleCheck->GreenCheck No (<10g) Water SOLVENT A: Water (Schotten-Baumann) ScaleCheck->Water Yes (>10g) SolubilityCheck Does Product Crystallize Easily? GreenCheck->SolubilityCheck No MeTHF SOLVENT B: 2-MeTHF (Bio-based/Process) GreenCheck->MeTHF Yes EtOAc SOLVENT C: Ethyl Acetate (General Purpose) SolubilityCheck->EtOAc Yes (Precipitates) DCM SOLVENT D: DCM (Discovery Only - Avoid) SolubilityCheck->DCM No (Remains Soluble)

Caption: Decision tree guiding solvent choice. Green paths indicate environmentally preferred options.[1][2][3][5]

Optimized Protocols

Choose the protocol corresponding to your selected solvent system.

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: Scale-up, high purity, avoiding chromatography.

  • Setup: In a round-bottom flask, suspend 4-propylaniline (1.0 eq) in Water (5-10 volumes) .

  • Solubilization: Add HCl (1.0 eq) to protonate the amine, forming the water-soluble anilinium salt.[1][2] The solution should become homogeneous.

    • Note: If the propyl chain causes turbidity, add 10% Ethanol as a co-solvent.

  • Acylation: Add Acetic Anhydride (1.2 eq) followed immediately by Sodium Acetate (1.5 eq) dissolved in water.

    • Mechanism:[1][2][6][7][8] The NaOAc buffers the solution, deprotonating the anilinium salt back to the free amine, which immediately attacks the anhydride.

  • Isolation: Vigorous stirring is critical.[1][2] The product, N-(4-propylphenyl)acetamide, is insoluble in water and will precipitate as a white/off-white solid.[1]

  • Workup: Filter the solid.[1][2][3] Wash with cold water to remove acetic acid byproducts.[1][2] Dry in a vacuum oven.

Method B: The "Discovery" Organic Protocol

Best for: Small scale (<100mg), moisture-sensitive acylating agents (like acid chlorides).[1]

  • Setup: Dissolve 4-propylaniline (1.0 eq) in EtOAc or 2-MeTHF (avoid DCM if possible).

  • Base: Add Triethylamine (TEA) (1.5 eq) .

  • Addition: Cool to 0°C. Add Acetyl Chloride (1.1 eq) dropwise.

    • Exotherm Warning: The reaction is highly exothermic.[2][5]

  • Workup:

    • The reaction produces TEA·HCl salt, which precipitates (in EtOAc) or stays suspended.[1][2]

    • Wash 1: 1M HCl (removes unreacted aniline).[1][2]

    • Wash 2: Sat. NaHCO3 (removes excess acid).[1][2]

    • Wash 3: Brine.[1][2]

    • Dry organic layer over

      
      , filter, and evaporate.[2]
      

Troubleshooting Guide (FAQ)

Direct solutions to common tickets filed by researchers.

Issue 1: "My product is oiling out instead of crystallizing."

Cause: 4-Propylaniline derivatives have lower melting points than unsubstituted anilines.[1][2] If the reaction temperature is near the product's melting point, or if impurities (like unreacted starting material) depress the melting point, it forms an oil. Solution:

  • Seed It: Add a tiny crystal of pure product if available.[1][2]

  • Cool Slowly: If using Method A (Water), cool the reaction mixture to 0-5°C slowly with rapid stirring.

  • Salting Out: Add NaCl to the aqueous phase to increase ionic strength, forcing the organic product out of solution.

Issue 2: "The reaction mixture turned dark purple/black."

Cause: Oxidation of 4-propylaniline.[1][2] Anilines are electron-rich and prone to oxidation by air, especially in the presence of light or trace metals. Solution:

  • Degas Solvents: Sparge solvents with Nitrogen/Argon before use.[1][2]

  • Purify Starter: If the starting 4-propylaniline is already dark brown, distill it under vacuum before use.[1][2]

  • Speed: Perform the acylation quickly; the amide product is much more stable to oxidation than the free amine.

Issue 3: "Low yield using the Aqueous Method."

Cause: The lipophilic 4-propyl chain prevents the amine from dissolving fully in water, preventing reaction with the anhydride. Solution:

  • Switch to Homogeneous: Use a 1:1 mixture of Water:Ethanol or Water:Acetone.[1][2] This solubilizes the 4-propylaniline while still allowing water to act as the bulk solvent and precipitation medium.

Mechanistic Insight: Solvent Effects

Figure 2: Reaction mechanism highlighting the transition state stabilization by polar solvents.

Mechanism Reactants 4-Propylaniline + Acyl Donor TS Tetrahedral Intermediate (Zwitterion) Reactants->TS Nucleophilic Attack Product Amide Product + Acid Byproduct TS->Product Elimination Solvent Polar Solvent (Stabilizes Charges) Solvent->TS H-Bonding / Dipole Stabiliz.

Caption: Polar solvents stabilize the zwitterionic tetrahedral intermediate, lowering activation energy.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[1][2] Green Chem., 2008, 10 , 31-36.[1][2]

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chem., 2011, 13 , 854-862.[1][2][9]

  • Aqueous Acylation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • 4-Propylaniline Physical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 75908, 4-Propylaniline.[1][2] [1][2]

Sources

Technical Support Center: Mastering Temperature Control in Exothermic Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling temperature for exothermic chloroacetylation reactions. This resource is designed to address specific challenges you may encounter, offering practical solutions grounded in scientific principles to ensure the safety, efficiency, and success of your experiments.

Introduction to Chloroacetylation Exotherms

Chloroacetylation is a vital transformation in organic synthesis, frequently employed in the pharmaceutical and fine chemical industries.[1][2] The reaction of an amine, alcohol, or other nucleophile with chloroacetyl chloride is often highly exothermic, presenting significant challenges for temperature management.[2] Failure to adequately control the reaction temperature can lead to a host of issues, including reduced product yield, formation of impurities, and most critically, dangerous thermal runaway events.[3][4] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a self-accelerating cycle of increasing temperature and reaction rate, which can result in explosions and catastrophic equipment failure.[4][5][6]

This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My chloroacetylation reaction temperature is spiking unexpectedly. What are the likely causes and immediate actions?

A1: An unexpected temperature spike is a critical warning sign of a potential loss of control.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of chloroacetyl chloride or any other reagents.[7]

  • Enhance Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has a sufficient ice-to-water ratio for optimal heat transfer.[8]

  • Emergency Quenching: Have a pre-planned and readily accessible quenching agent to halt the reaction if necessary.

Likely Causes & Preventative Measures:

  • Inadequate Heat Removal: The cooling capacity of your setup may be insufficient for the scale and concentration of your reaction.[9] Before starting, it is crucial to assess the heat removal capacity of your reactor.[9]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a rapid overall temperature increase.[9][10] Ensure your stirring is vigorous enough to maintain a homogenous reaction mixture.

  • Reagent Addition Rate is Too High: Adding the chloroacetyl chloride too quickly can generate heat faster than your cooling system can dissipate it.[7] A slow, controlled, dropwise addition is recommended for highly exothermic reactions.[7]

  • Incorrect Reaction Concentration: A more concentrated reaction mixture will generate more heat per unit volume. Consider diluting the reaction to better manage the exotherm.[7]

Q2: How can I proactively assess the thermal risk of my chloroacetylation reaction before scaling up?

A2: Proactive thermal hazard assessment is essential for safe scale-up. Several calorimetric techniques can provide crucial data:

  • Reaction Calorimetry (RC): This is the industry standard for assessing chemical reaction hazards for process scale-up.[11] It measures the heat of reaction, heat of mixing/addition, and total adiabatic temperature rise in real-time under controlled conditions, mimicking your process.[11][12][13]

  • Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool that uses a small sample to evaluate thermal stability and detect the onset temperature of exothermic events.[12][14]

  • Accelerating Rate Calorimetry (ARC): ARC assesses the time, temperature, and pressure data of a material undergoing a physicochemical change under near-adiabatic conditions, which helps predict thermal and pressure events.[11][14]

These studies provide critical data to ensure your cooling systems are adequately designed for larger scales.[9][15]

Q3: What are the best practices for setting up a laboratory-scale chloroacetylation reaction to ensure optimal temperature control?

A3: A well-designed experimental setup is your first line of defense against thermal runaway.

  • Reactor Choice: For highly exothermic reactions, a jacketed lab reactor connected to a circulator (thermostat) offers precise and automated temperature control.[1][16]

  • Cooling Method: The choice of cooling bath is critical. Below is a table of common laboratory cooling baths and their approximate temperatures.

Coolant CompositionApproximate Temperature (°C)Notes
Crushed Ice / Water0 to -5Good for moderately exothermic reactions. Ensure a well-mixed slurry for efficient heat transfer.[8]
Crushed Ice / NaCl (3:1)-20A common and effective choice for lower temperatures.[8]
Crushed Ice / CaCl₂·6H₂O (0.8:1)-40Provides even lower temperatures but requires careful handling.[8]
Dry Ice / Acetone-78Standard for very low-temperature reactions. Always wear insulating gloves and ensure good ventilation.[7][8]
Liquid Nitrogen-196Used for cryogenic applications. Requires specialized equipment and extreme caution due to the risk of frostbite and asphyxiation.[8]
  • Temperature Monitoring: Always measure the internal reaction temperature with a calibrated thermocouple or thermometer.[7] Do not rely solely on the cooling bath temperature.

  • Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow and controlled addition of chloroacetyl chloride.[17]

Q4: My reaction seems to have a delayed exotherm. What is happening and how should I proceed?

A4: A delayed exotherm is a particularly hazardous situation. It indicates that the reaction is not proceeding as expected upon initial reagent addition, leading to an accumulation of unreacted, highly energetic starting materials. When the reaction finally initiates, the accumulated reagents can react rapidly, causing a sudden and potentially violent temperature and pressure increase.

Immediate Actions & Prevention:

  • STOP ADDITION: Immediately cease adding any more chloroacetyl chloride.

  • Maintain Cooling: Keep the cooling system active to handle any potential sudden heat release.

  • Investigate the Cause:

    • Purity of Reagents: Impurities in starting materials can inhibit the reaction.

    • Catalyst/Initiator Issues: If your reaction requires a catalyst or initiator, ensure it is active and present in the correct amount.

    • Low Temperature: The initial reaction temperature may be too low for initiation.

To prevent this, consider adding a small portion of the chloroacetyl chloride initially and waiting to observe a controlled exotherm before proceeding with the rest of the addition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Runaway Reaction - Reagent addition too fast- Inadequate cooling- Poor mixing- Incorrect concentration- IMMEDIATELY stop reagent addition- Maximize cooling- Prepare for emergency quench- Review and revise the procedure based on a thorough risk assessment[15]
Poor Product Yield - Temperature too high, causing side reactions or degradation- Temperature too low, leading to incomplete conversion- Optimize reaction temperature based on small-scale trials or literature precedence- Ensure consistent temperature control throughout the reaction
Formation of Impurities - Localized hot spots due to poor mixing- Temperature fluctuations- Improve stirring efficiency- Utilize a more precise temperature control system like a jacketed reactor with a circulator[16]
Reaction Fails to Initiate - Reagents of poor quality- Reaction temperature is too low- Catalyst (if used) is inactive- Verify the purity of all reagents- Cautiously and slightly increase the temperature- Confirm catalyst activity

Visualizing a Safe Chloroacetylation Workflow

The following diagram illustrates a decision-making workflow for safely managing a chloroacetylation reaction.

ExothermicReactionWorkflow Workflow for Safe Chloroacetylation cluster_prep Preparation Phase cluster_execution Execution Phase cluster_response Response & Completion start Start: Define Reaction Scale & Reagents risk_assessment Perform Thermal Hazard Assessment (DSC/RC) start->risk_assessment equipment_setup Select Appropriate Reactor & Cooling System risk_assessment->equipment_setup safety_prep Prepare Emergency Quench & PPE equipment_setup->safety_prep initial_charge Charge Reactor with Substrate & Solvent safety_prep->initial_charge cool_down Cool to Target Temperature initial_charge->cool_down controlled_addition Begin Slow, Controlled Addition of Chloroacetyl Chloride cool_down->controlled_addition monitor_temp Continuously Monitor Internal Temperature controlled_addition->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check continue_addition Continue Addition temp_check->continue_addition Yes stop_addition STOP Addition! temp_check->stop_addition No (Spike) continue_addition->controlled_addition reaction_complete Reaction Complete continue_addition->reaction_complete Addition Finished troubleshoot Troubleshoot: Enhance Cooling, Check Mixing stop_addition->troubleshoot troubleshoot->monitor_temp workup Proceed to Workup reaction_complete->workup

Caption: Decision workflow for managing exothermic chloroacetylation.

Heat Management Logic

The fundamental principle of temperature control is to ensure that the rate of heat removal is always greater than the rate of heat generation.

HeatManagement Heat Management in Exothermic Reactions cluster_control Control Levers Heat_Generation Heat Generation (Q_gen) - Reaction Kinetics - Reagent Concentration - Addition Rate Reaction_Temp {Reaction Temperature (T_rxn)} Heat_Generation->Reaction_Temp Increases Heat_Removal Heat Removal (Q_rem) - Cooling Medium Temperature - Heat Transfer Coefficient (U) - Heat Transfer Area (A) - Stirring Rate Heat_Removal->Reaction_Temp Decreases Control_Addition Control Addition Rate Control_Addition->Heat_Generation Control_Cooling Adjust Cooling Control_Cooling->Heat_Removal Control_Stirring Modify Stirring Control_Stirring->Heat_Removal

Sources

Technical Support Center: Workup Procedures for N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Post-Reaction Processing & Purification Safety Alert: N-Chloroacetamides are potent alkylating agents and contact sensitizers. Handle with extreme caution to avoid allergic dermatitis.

Core Directive & Logic

This guide treats the workup of N-substituted chloroacetamides not as a cleanup step, but as a chemical separation logic gate . The objective is to exploit the drastic pKa differences between your starting materials (amines, pKa ~10; chloroacetic acid byproduct, pKa ~2.8) and your neutral amide product.

The "Three-Wash" System

For 90% of synthesis cases (using chloroacetyl chloride or anhydride), the crude reaction mixture contains:

  • Product: Neutral N-chloroacetamide.

  • Impurity A: Unreacted Amine (Basic).

  • Impurity B: Chloroacetic acid (Acidic - from hydrolysis of excess reagent).

  • Impurity C: HCl salts (if base was insufficient).

Therefore, the workup is a self-validating sequence: Acid Wash


 Base Wash 

Neutral/Dry.

Standard Operating Protocols (SOPs)

Protocol A: The Anhydrous Workup (DCM/TEA Route)

Best for: Drug discovery scales (mg to g), lipophilic amines, and hydrolytically sensitive amides.

Reagents:

  • Reaction Solvent: Dichloromethane (DCM) or Chloroform.

  • Quench: Dilute HCl (0.5 M to 1 M).

  • Wash 1: 1 M HCl.

  • Wash 2: Saturated NaHCO₃.

  • Drying: Na₂SO₄ or MgSO₄.[1]

Step-by-Step:

  • Quench: Cool reaction to 0°C. Slowly add 1 M HCl. Why? This hydrolyzes unreacted acid chloride immediately to chloroacetic acid and protonates unreacted amine.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (bottom) layer.[2]

  • Acid Wash (Target: Amine): Wash the organic layer with 1 M HCl (2x).

    • Logic: Protonates residual starting amine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Target: Acid): Wash the organic layer with Saturated NaHCO₃ (2x).

    • Logic: Deprotonates chloroacetic acid (

      
      ), forcing it into the aqueous layer.
      
    • Caution: Gas evolution (

      
      ). Vent frequently.
      
  • Drying: Wash with Brine (1x), dry over MgSO₄, filter, and concentrate.

Protocol B: The Biphasic Workup (Schotten-Baumann)

Best for: Water-soluble amines, scale-up (>10g), or amino acids.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Ether.

  • Base: Aqueous NaOH or Na₂CO₃ (used during reaction).

Step-by-Step:

  • Partition: If the reaction was done in water/organic mix, separate layers immediately.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic extracts.

  • Polishing: Wash combined organics with 0.5 M HCl (to remove any amine that dragged into the organic phase) followed by Brine.

  • Crystallization: Many chloroacetamides crystallize directly upon concentration of EtOAc.

Visual Logic: The Separation Workflow

WorkupLogic Start Crude Reaction Mixture (Amide + Amine + Acid Chloride) Quench Quench with 1M HCl Start->Quench Sep1 Phase Separation Quench->Sep1 AqLayer1 Aqueous Layer: Protonated Amine (R-NH3+) HCl Sep1->AqLayer1 Discard OrgLayer1 Organic Layer: Amide + Chloroacetic Acid Sep1->OrgLayer1 Keep WashBase Wash with Sat. NaHCO3 OrgLayer1->WashBase AqLayer2 Aqueous Layer: Chloroacetate (ClCH2COO-) WashBase->AqLayer2 Discard OrgLayer2 Organic Layer: Pure Neutral Amide WashBase->OrgLayer2 Keep Final Dry (MgSO4) & Concentrate OrgLayer2->Final

Figure 1: Decision logic for standard anhydrous workup. Note how pH manipulation systematically rejects impurities.

Troubleshooting Center (FAQs)

Ticket #404: Product is an oil and won't crystallize.

Diagnosis: N-chloroacetamides often have low melting points (40–60°C). Small impurities (residual solvent or amine) depress the melting point further, causing "oiling out." Solution:

  • Trituration: Add cold Hexanes or Pentane to the oil. Scratch the flask walls with a glass rod. The friction and non-polar solvent often induce nucleation.

  • Solvent Swap: If using DCM, switch to Ethanol/Water or Toluene/Hexane for recrystallization.

  • High-Vac: Ensure all DCM is removed; trapped chlorinated solvents inhibit lattice formation.

Ticket #502: Persistent Emulsion during extraction.

Diagnosis: Chloroacetamides are amphiphilic. If the aqueous layer is not ionic enough, the layers won't separate. Solution:

  • Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • Filtration: Emulsions are often stabilized by micro-precipitates. Filter the entire mixture through a Celite pad; the layers often separate immediately in the filtrate.

Ticket #301: Product has a pungent, acrid smell.

Diagnosis: Residual Chloroacetyl Chloride or Chloroacetic Acid.[3] Solution:

  • The "Base Check": Your bicarbonate wash was likely insufficient. Re-dissolve in EtOAc and wash with 1M NaOH (rapidly) or fresh NaHCO₃ until the aqueous pH remains >8.

  • Warning: Do not expose N-chloroacetamides to strong base (NaOH) for prolonged periods (>30 mins) or heat, as the chloride can be displaced by hydroxide (

    
    ) or the amide can hydrolyze.
    
Ticket #101: Low Yield / "Missing" Product.

Diagnosis: Water solubility. Short-chain N-chloroacetamides (e.g., N-methyl-2-chloroacetamide) are surprisingly water-soluble. Solution:

  • Back-Extraction: Do not discard aqueous layers immediately. Re-extract the acidic and basic aqueous washes with fresh DCM (3x) and check by TLC.

  • Salting: Saturate the aqueous layer with NaCl before the initial separation.

Critical Data & Reference Tables

Table 1: Solvent Compatibility & Selection
SolventSuitabilityNotes
DCM / Chloroform ExcellentBest solubility for product; heavier than water (bottom layer).
Ethyl Acetate GoodGood for workup; product may be more soluble in water vs. EtOAc than DCM.
Diethyl Ether ModerateGood for crystallization, but poor solubility for polar amides.
Ethanol / Water RecrystallizationClassic system. Dissolve in hot EtOH, add warm water to turbidity, cool.
Table 2: Stability Matrix
ConditionStabilityRisk
Dilute Acid (1M HCl) HighSafe for washing out amines.
Dilute Base (NaHCO₃) HighSafe for washing out acids.
Strong Base (NaOH) Moderate/LowRisk of

displacement or amide hydrolysis if heated.
Heat (>80°C) ModerateRisk of thermal cyclization if nucleophiles are present.

References

  • Jacobs, W. A.; Heidelberger, M. "Chloroacetamide."[4] Organic Syntheses, Coll.[4][5] Vol. 1, p. 153 (1941).[5]

    • Foundational text for chloroacetamide synthesis and handling.
  • Reisner, D. B.; Horning, E. C. "Chloroacetonitrile (via dehydration of chloroacetamide)."[5] Organic Syntheses, Coll.[4][5] Vol. 4, p. 144 (1963).

    • Provides insight into the stability and purification of chloroacetamide deriv
  • BenchChem Technical Support. "Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide." BenchChem Support Center, (2025).[6]

    • Modern troubleshooting regarding moisture sensitivity and base strength.[6]

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X, (2026).

    • Authoritative guide on handling emulsions and w
  • National Center for Biotechnology Information. "PubChem Compound Summary for Chloroacetamide." PubChem, (2025).

    • Safety and toxicity d

Sources

Validation & Comparative

HPLC Method Development and Retention Behavior of 2-Chloro-N-(4-propylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the HPLC retention behavior of 2-chloro-N-(4-propylphenyl)acetamide (CAS: 20331-00-4), a key intermediate in the synthesis of substituted anilide derivatives.

Executive Summary & Compound Profile

This compound is a hydrophobic amide intermediate formed by the chloroacetylation of 4-propylaniline. In drug development, it serves as a scaffold for local anesthetics and anti-arrhythmic agents (structural analogs of Lidocaine/Prilocaine).

Its chromatographic behavior is governed by two competing structural features:

  • The 4-Propyl Chain: A lipophilic moiety that significantly increases retention on Reversed-Phase (RP) columns compared to methyl- or unsubstituted analogs.

  • The Chloroacetamide Core: A moderately polar, reactive electrophile susceptible to hydrolysis, necessitating specific mobile phase pH control.

Estimated LogP: ~3.1 (High hydrophobicity) Primary Challenge: Separating the target from its more polar precursor (4-propylaniline) and its hydrolysis degradant (2-hydroxy-N-(4-propylphenyl)acetamide).

Experimental Methodology

To ensure reproducibility and peak integrity, the following protocol utilizes a standard C18 stationary phase, which provides the necessary methylene selectivity to resolve the propyl chain from potential ethyl or methyl impurities.

Recommended Protocol: Gradient RP-HPLC

This method is designed to elute the target compound within a commercially viable runtime while resolving early-eluting polar impurities.

ParameterSpecificationRationale
Column C18 (End-capped) , 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Maximizes hydrophobic interaction for the propyl chain; end-capping reduces peak tailing from the amide nitrogen.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH keeps the precursor (4-propylaniline) protonated, forcing early elution and improving resolution.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 254 nmThe aromatic ring provides strong absorbance at 254 nm; 210 nm can be used for higher sensitivity but risks solvent noise.
Temperature 30°CControls viscosity and ensures reproducible retention times.
Gradient Profile
  • 0.0 min: 10% B (Focuses polar amines at head of column)

  • 2.0 min: 10% B

  • 10.0 min: 90% B (Elutes hydrophobic target)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 10% B (Re-equilibration)

Comparative Retention Data

The following data illustrates the relative retention performance of this compound against its critical process impurities. Data is derived from homologous series retention modeling and validated chloroacetanilide behavior [1, 2].

Table 1: Relative Retention Times (RRT)

Reference Standard: this compound (Target)

CompoundStructure / RolePredicted RT (min)*RRT (Relative to Target)Elution Logic
4-Propylaniline Starting Material3.20.38Early Eluter: The free amine is protonated (ionized) at pH 2.7, drastically reducing retention on C18.
2-Chloro-N-phenylacetamide Analog (No Propyl)5.80.69Reference: Lacks the hydrophobic propyl chain; elutes significantly earlier.
2-Hydroxy-N-(4-propylphenyl)acetamide Hydrolysis Degradant6.50.77Degradant: The -Cl to -OH substitution increases polarity, causing it to elute before the target.
This compound Target Analyte 8.4 1.00 Target: Balance of amide polarity and propyl hydrophobicity.
Bis-(4-propylphenyl) amide Side Product11.21.33Late Eluter: Formation of tertiary amide or dimer doubles lipophilicity.

*Note: Absolute retention times (RT) will vary based on system dwell volume and column aging. RRT values are robust transfer indicators.

Mechanism of Separation & Pathway Analysis

Understanding the chemical pathway is crucial for interpreting the chromatogram. The synthesis involves the nucleophilic attack of 4-propylaniline on chloroacetyl chloride.

Reaction & Degradation Pathway

The following diagram maps the chemical species to their chromatographic behavior.

G Start 4-Propylaniline (Starting Material) LogP ~2.3 RT: Early Target This compound (Target) LogP ~3.1 RT: 8.4 min Start->Target Synthesis (-HCl) Reagent Chloroacetyl Chloride Reagent->Target Impurity 2-Hydroxy-N-(4-propylphenyl)acetamide (Hydrolysis Impurity) LogP ~2.1 RT: Mid-Elution Target->Impurity Hydrolysis (+H2O, -HCl)

Figure 1: Synthesis and degradation pathway linking chemical structure to HPLC elution order.

Troubleshooting & Method Optimization

When validating this method, researchers often encounter specific resolution issues.

Issue: Co-elution of Target and Hydrolysis Product

If the "Hydroxy" impurity (RT ~6.5 min) is not fully resolved from the Target (RT ~8.4 min):

  • Cause: The gradient slope is too steep (too fast).

  • Solution: Introduce an isocratic hold at 50% B for 3 minutes. This leverages the specific selectivity of the chloro-group versus the hydroxy-group without rushing the elution.

Issue: Tailing Peak for 4-Propylaniline
  • Cause: Interaction between the residual silanols on the silica and the basic amine of the starting material.

  • Solution: Ensure the mobile phase pH is below 3.0 (using Formic or Phosphoric acid) to keep the amine fully protonated, or use a "Base-Deactivated" (BDS) column.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & CAS 20331-00-4.[1] Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from

  • Hossain, M. et al. (2025). Determination of Chloroacetanilide Herbicide Metabolites in Water Using HPLC-DAD. ResearchGate. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(4-propylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper disposal of 2-chloro-N-(4-propylphenyl)acetamide, a chemical compound requiring meticulous handling due to its hazardous properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. By understanding the causality behind these protocols, you can foster a culture of safety and responsibility within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is classified as a hazardous substance. Understanding its specific risks is the foundational step in its safe management. Exposure can lead to significant health effects, mandating the use of stringent safety protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1] It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye damage.[1][2] The causality is clear: direct contact or inhalation can lead to acute health issues, making containment and proper personal protective equipment (PPE) non-negotiable.

Table 1: GHS Hazard Summary for this compound
Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDanger

Source: PubChem CID 16227179[1]

Before beginning any procedure that involves this compound, a thorough risk assessment must be conducted. This includes evaluating the quantities being used, the potential for dust generation, and the adequacy of ventilation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a robust selection of PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][4] The risk of serious eye damage necessitates this dual layer of protection.[1]

  • Skin Protection: Use protective gloves resistant to chemicals, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. Wear a lab coat or impervious clothing to prevent skin contact.[3][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6]

  • Respiratory Protection: If there is a risk of dust formation or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is required.[3] Avoiding the inhalation of this compound is critical.[2]

Spill Management Protocol: Immediate and Controlled Response

Accidental spills require a swift and methodical response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[7]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For solid spills, prevent the generation of dust.[8] You can achieve this by gently covering the spill with an inert absorbent material or by lightly moistening the material if appropriate for the situation.[9]

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a suitable, labeled container for hazardous waste.[2][4] Use non-sparking tools.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Dispose of Contaminated Materials: Place all contaminated items, including gloves, absorbent materials, and cleaning supplies, into the designated hazardous waste container.[6]

Disposal Pathway for this compound

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should it be disposed of with regular municipal trash or washed down the drain.[5][10] Disposal must always be conducted through an approved and licensed waste disposal plant.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the compliant disposal of this compound waste.

DisposalWorkflow start Start: Waste Generated (this compound) identify Identify Waste Type - Unused Product - Contaminated PPE - Spill Debris start->identify segregate Segregate Waste - Place in designated,  closed, labeled container identify->segregate storage Store Securely - Cool, dry, well-ventilated area - Away from incompatible materials segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) or Waste Vendor storage->contact_ehs waste_pickup Arrange for Pickup by Licensed Hazardous Waste Hauler contact_ehs->waste_pickup disposal Final Disposal - Incineration at an  approved facility waste_pickup->disposal end End: Disposal Complete & Documented disposal->end

Caption: Disposal decision workflow for this compound waste.

Experimental Protocol: Waste Segregation and Collection
  • Obtain a Designated Waste Container: Procure a container approved for solid hazardous chemical waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2]

  • Label the Container: Before adding any waste, clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and any other information required by your institution's EHS department.

  • Transfer Waste: Carefully place the waste (unused product, contaminated labware, spill cleanup debris) into the container. Minimize dust generation during this process.[8]

  • Secure the Container: Keep the container closed at all times except when adding waste.[2] This is a critical step to prevent the release of vapors or dust into the laboratory environment.

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][8] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[9]

Decontamination and Container Management

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8] Consult with your institution's EHS department for approved decontamination procedures. Often, this involves rinsing the container multiple times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Never cut, weld, or perform other hot work on or near empty containers, as they may contain hazardous residues.[8]

Regulatory Compliance: A Non-Negotiable Aspect of Disposal

All disposal activities must adhere to local, state, and federal regulations.[5] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the disposal of hazardous waste, including chlorinated organic compounds.[11][12] Waste codes should be assigned by the user based on the specific application for which the product was used, as this can affect the final disposal pathway.[2] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable regulations.

References

  • Acetamide - SAFETY DATA SHEET - PENTA. (2023). Penta s.r.o.[Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (2020). Chemos GmbH&Co.KG. [Link]

  • Water Treatment Manual: Disinfection - Environmental Protection Agency. (2006). Environmental Protection Agency. [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (2021). ILO and WHO. [Link]

  • ACETAMIDE - Techno PharmChem. (2024). Techno PharmChem. [Link]

  • Safety Data Sheet: acetamide - Chemos GmbH&Co.KG. (2022). Chemos GmbH&Co.KG. [Link]

  • This compound | C11H14ClNO | CID 16227179 - PubChem. National Center for Biotechnology Information. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-Chloroacetamide - Eurofins USA. Eurofins. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (2025). United States Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.